Lysergine

Description

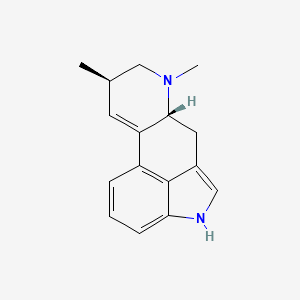

Structure

3D Structure

Propriétés

Numéro CAS |

519-10-8 |

|---|---|

Formule moléculaire |

C16H18N2 |

Poids moléculaire |

238.33 g/mol |

Nom IUPAC |

(6aR,9R)-7,9-dimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,10,15,17H,7,9H2,1-2H3/t10-,15-/m1/s1 |

Clé InChI |

YOZGACBWDKFAAD-MEBBXXQBSA-N |

SMILES |

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

SMILES isomérique |

C[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |

SMILES canonique |

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lysergine |

Origine du produit |

United States |

Foundational & Exploratory

The Natural Provenance of Lysergine: A Technical Guide for Researchers

Abstract

Lysergine, also known as Ergine or D-lysergic acid amide (LSA), is a naturally occurring ergoline alkaloid and a precursor to a wide range of pharmacologically significant compounds. This technical guide provides an in-depth overview of the natural sources of this compound, intended for researchers, scientists, and professionals in drug development. The document details the primary biological producers, concentration of the alkaloid in these sources, comprehensive experimental protocols for its extraction and quantification, and a visualization of its biosynthetic pathway.

Introduction: Nomenclature and Background

This compound is the simplest amide of D-lysergic acid and serves as the foundational structure for the lysergamide class of compounds.[1][2] It is found in various fungi and, through symbiotic relationships, in several plant species.[3][4] Historically significant for its role in both folk medicine and modern pharmacology, understanding the natural origins and biosynthesis of this compound is critical for its potential therapeutic applications and for managing its toxicological risks. This guide will use the term this compound, while acknowledging its common synonyms Ergine and LSA.[1][3]

Natural Sources of this compound

The production of this compound in nature is primarily attributed to fungi, which can exist independently or as symbionts with specific plants.

Fungal Producers

Several genera of fungi, belonging to the phylum Ascomycota, are known to synthesize ergot alkaloids, including this compound.

-

Claviceps spp.: This genus, commonly known as ergot fungi, is the most well-known producer. Species like Claviceps purpurea and Claviceps paspali infect the ovaries of grasses and cereals (such as rye), forming sclerotia (ergots) that are rich in a variety of ergot alkaloids.[5][6] While C. purpurea is a major source of ergopeptines, C. paspali is noted for producing significant amounts of simple lysergamides like this compound.[1]

-

Aspergillus and Penicillium spp.: Certain species within these ubiquitous genera have been identified as producers of ergot alkaloids.[7] Notably, Aspergillus leporis, A. homomorphus, and A. hancockii have been shown to possess the genetic clusters for, and to produce, lysergic acid amides.[7]

-

Periglandula spp.: These fungi form symbiotic relationships with plants of the Convolvulaceae family (morning glories). The fungus lives within the host plant and produces the ergot alkaloids, which are then stored in various plant tissues, particularly the seeds.[1][4]

Plant Sources (via Fungal Symbiosis)

The presence of this compound in plants is a direct result of colonization by endophytic or epibiotic fungi, primarily from the genus Periglandula.

-

Argyreia nervosa (Hawaiian Baby Woodrose): The seeds of this perennial climbing vine are a potent source of this compound and its stereoisomer, Isoergine.[3][8] They are considered one of the most concentrated plant sources of the alkaloid.[9]

-

Ipomoea spp. (Morning Glory): Various species, including Ipomoea tricolor and Ipomoea violacea, contain this compound in their seeds.[8][10] These ornamental plants are widely distributed and have a long history of use in traditional rituals in Mesoamerica.[1]

-

Rivea corymbosa (Ololiuqui): The seeds of this vine, also a member of the Convolvulaceae family, were a key component of Aztec entheogenic rituals and contain this compound, albeit typically at lower concentrations than A. nervosa.[3]

-

Stipa robusta (Sleepygrass): This grass, when infected with an Acremonium endophytic fungus, has been found to contain high concentrations of this compound.[3]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound and related alkaloids can vary significantly between and within species, influenced by genetics, geographic origin, and storage conditions. The following tables summarize reported quantitative data.

| Natural Source | Plant/Fungal Part | Compound(s) Measured | Concentration | Reference(s) |

| Argyreia nervosa | Seeds | LSA/iso-LSA | 3 µg - 34 µg per seed | [9] |

| Argyreia nervosa | Seeds | Total Ergot Alkaloids | 83-84% LSA/iso-LSA | [9][11] |

| Ipomoea violacea | Seeds | LSA | 0.062% by weight | [12] |

| Ipomoea tricolor 'Heavenly Blue' | Seeds | Ergine | 0.034% by fresh weight | [13] |

| Ipomoea tricolor 'Blue Star' | Seeds | Ergine | 0.027% by fresh weight | [13] |

| Stipa robusta (infected) | Plant | Ergine | 20 mg/kg dry weight | [3] |

Experimental Protocols

The extraction and quantification of this compound require precise and validated methodologies to ensure accuracy and reproducibility. The protocols below are generalized from established methods in the literature.

Extraction of this compound from Plant Seeds

This protocol is based on ultrasound-assisted extraction (UAE), which offers high efficiency and reduced extraction times.[14]

-

Sample Preparation: Grind a known mass (e.g., 100-300 mg) of seeds into a fine powder using a mortar and pestle or a cryogenic mill.[12]

-

Extraction Solvent: Prepare an extraction solvent of methanol:water (7:3, v/v).[14]

-

Ultrasonication: Add 5 mL of the extraction solvent to the powdered sample in a glass vial. Place the vial in an ultrasonic bath.

-

Extraction: Sonicate the sample for 30 minutes at a controlled temperature (e.g., 25°C).

-

Centrifugation: After extraction, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

-

Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-suspended in fresh solvent and the process repeated.

-

Filtration: Filter the collected supernatant through a 0.22 µm PTFE syringe filter into an analysis vial.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) prior to analysis for accurate quantification.[14]

Quantification by LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the gold standard for the confirmatory analysis and quantification of ergot alkaloids due to its high sensitivity and specificity.[15][16]

-

Chromatographic System: An HPLC or UHPLC system equipped with a binary pump and autosampler.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) is commonly used.[17]

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate to initial conditions.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For this compound (C₁₆H₁₇N₃O, M.W. 267.33), typical precursor-to-product ion transitions would be monitored. For example:

-

Precursor Ion [M+H]⁺: m/z 268.1

-

Product Ions (examples): m/z 223.1, 208.1

-

-

Quantification: Create a calibration curve using certified reference standards of this compound at various concentrations (e.g., 1.0 to 500 ng/mL).[14] Calculate the concentration in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Biosynthesis and Regulation

The biosynthesis of all ergot alkaloids, including this compound, originates from two primary precursors: the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP) . The pathway is encoded by a cluster of genes known as the ergot alkaloid synthesis (eas) gene cluster.[7][18]

Biosynthetic Pathway to this compound

The pathway can be broadly divided into three stages:

-

Formation of the Ergot Skeleton: The initial step is the prenylation of tryptophan by DMAPP, catalyzed by the enzyme DmaW, to form dimethylallyltryptophan (DMAT). A series of subsequent enzymatic reactions involving methylation, oxidation, and cyclization leads to the formation of the first key tetracyclic ergoline intermediate, agroclavine .

-

Formation of D-Lysergic Acid: Agroclavine is converted to D-lysergic acid through a two-step oxidation process catalyzed by the cytochrome P450 monooxygenase, Clavine Oxidase (CloA).[19] This step is a critical branch point in the pathway.

-

Amidation to this compound: D-lysergic acid is activated by a D-lysergic acid-activating enzyme (a non-ribosomal peptide synthetase-like enzyme) and then condensed with an amino group to form the final amide.[20][21] The specific enzymes responsible, such as lysergyl peptide synthetases (LPS), can vary between fungal species.[7]

Caption: Biosynthetic pathway of this compound from primary precursors.

Regulation of Biosynthesis

The expression of the eas gene cluster is tightly regulated. Recent studies have identified a transcription factor, EasR , located adjacent to the eas cluster in several fungi.[22] Experiments have shown that knocking out the easR gene significantly reduces or eliminates the transcription of the other eas genes, thereby halting ergot alkaloid production.[22] This indicates that EasR is a positive regulator required for the expression of the biosynthetic pathway. The clustering of these genes likely facilitates this co-regulation.[22][23]

Caption: Regulatory role of EasR on the eas gene cluster.

Conclusion

This compound is a significant natural product synthesized by a range of fungi, which are often found in symbiotic association with plants. The concentration of this compound varies widely, necessitating robust and sensitive analytical methods like LC-MS/MS for accurate quantification. The biosynthetic pathway, encoded by the conserved eas gene cluster, is well-characterized, offering potential avenues for synthetic biology approaches to produce this compound and its derivatives. Continued research into the natural sources and biosynthesis of this alkaloid will be invaluable for drug discovery and for ensuring the safety of agricultural products.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of operations for the analysis of this compound from natural sources.

Caption: Generalized workflow for this compound analysis.

References

- 1. Ergine - Wikipedia [en.wikipedia.org]

- 2. Lysergamides - Wikipedia [en.wikipedia.org]

- 3. Ergine [chemeurope.com]

- 4. Ergoline - Wikipedia [en.wikipedia.org]

- 5. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative and qualitative transcriptome analysis of four industrial strains of Claviceps purpurea with respect to ergot alkaloid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. "Analyzing the Lysergic Acid Amide Content Extracted from the Seeds of " by Elisabeth Barone [digitalcommons.buffalostate.edu]

- 9. Identification of legal highs--ergot alkaloid patterns in two Argyreia nervosa products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. proceedings.science [proceedings.science]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Analysis of Ergot Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases [frontiersin.org]

- 20. D-Lysergyl peptide synthetase from the ergot fungus Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. D-lysergic acid-activating enzyme from the ergot fungus Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. mro.massey.ac.nz [mro.massey.ac.nz]

The intricate pathway of Clavine Alkaloid Biosynthesis: A Deep Dive into Lysergine Formation

For Immediate Release

A comprehensive technical guide detailing the biosynthetic pathway of clavine alkaloids, with a particular focus on the pharmacologically significant compound lysergine, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the enzymatic reactions, genetic regulation, and experimental methodologies crucial for understanding and manipulating the production of these complex natural products.

The biosynthesis of clavine alkaloids, a diverse group of fungal metabolites, originates from the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP). This initial step is catalyzed by the enzyme Dimethylallyl tryptophan synthase (DMATS), marking the entry point into a multi-step enzymatic cascade that ultimately yields the characteristic tetracyclic ergoline scaffold of compounds like this compound.

This guide meticulously outlines each subsequent enzymatic conversion, from the formation of chanoclavine-I to the branching point at chanoclavine-I-aldehyde. The pathway then diverges, with one branch leading to the formation of agroclavine, a key precursor to this compound. The intricate enzymatic steps involving chanoclavine-I synthase, various oxidoreductases encoded by the eas (ergot alkaloid synthesis) gene cluster, and the pivotal role of Clavine oxidase (CloA) in the final oxidation steps are elucidated in detail.

Quantitative Insights into Biosynthesis

To facilitate comparative analysis and a deeper understanding of the pathway's efficiency, key quantitative data has been summarized. The kinetic properties of the initial enzyme in the pathway, DMAT synthase, have been characterized, providing valuable insights into its substrate affinity and catalytic rate.

| Enzyme | Substrate(s) | KM (µM) | Vmax (nmol min-1 mg-1) | Source Organism | Conditions |

| Dimethylallyl tryptophan synthase (DMATS) | L-tryptophan, DMAPP | 40, 14 | 215 | Claviceps purpurea | Metal-free EDTA buffer |

| L-tryptophan, DMAPP | 17, 8.0 | 504 | Claviceps purpurea | 4 mM CaCl2 | |

| L-tryptophan, DMAPP | 12, 8.0 | 455 | Claviceps purpurea | 4 mM MgCl2 |

Table 1: Kinetic parameters of Dimethylallyl tryptophan synthase (DMATS) under various conditions.[1]

Furthermore, studies on the production of clavine alkaloids in fungal cultures provide a quantitative perspective on the output of this biosynthetic machinery.

| Fungal Strain | Alkaloid(s) Produced | Production Yield (µg per 150g medium) | Culture Medium |

| Claviceps purpurea var. agropyri | Pyroclavine, Festuclavine, Agroclavine | 2220.5 ± 564.1 | White rice |

| Pyroclavine, Festuclavine, Agroclavine | 920.0 ± 463.6 | Brown rice | |

| Pyroclavine, Festuclavine, Agroclavine | 595.4 ± 52.1 | Rye |

Table 2: Production of clavine alkaloids by Claviceps purpurea var. agropyri in different cereal media.[2]

Visualizing the Pathway

To provide a clear and concise representation of the complex enzymatic steps, a diagram of the core clavine alkaloid biosynthetic pathway leading to this compound has been generated using the DOT language.

Experimental Cornerstones: Methodologies for Investigation

This guide provides detailed protocols for key experimental techniques employed in the study of clavine alkaloid biosynthesis. These methodologies are essential for researchers aiming to elucidate pathway mechanisms, identify novel enzymes, and engineer strains for enhanced production.

Gene Disruption in Claviceps purpurea using CRISPR/Cas9

The ability to create targeted gene knockouts is fundamental to understanding the function of specific genes within the biosynthetic cluster. The CRISPR/Cas9 system offers a powerful and efficient tool for this purpose.

A detailed protocol for CRISPR/Cas9-mediated gene disruption in Claviceps purpurea involves the design of specific guide RNAs (gRNAs) targeting the gene of interest, preparation of a donor DNA template containing a selectable marker flanked by homologous regions to the target gene, and the formation of a ribonucleoprotein (RNP) complex by incubating the Cas9 nuclease with the gRNA.[3][4] Protoplasts of C. purpurea are then transformed with the RNP and donor DNA, followed by selection on a medium containing the appropriate antibiotic.[3][4] Successful gene disruption is confirmed through diagnostic PCR and sequencing of the targeted genomic region.[3]

Heterologous Expression of Biosynthetic Enzymes in Yeast

To characterize the function of individual enzymes in the pathway, they are often expressed in a heterologous host such as Saccharomyces cerevisiae. This allows for the production and purification of the enzyme for in vitro assays.

The general procedure for heterologous expression in yeast involves amplifying the target gene from fungal cDNA and cloning it into a suitable yeast expression vector.[5][6] The recombinant plasmid is then transformed into S. cerevisiae.[5][6] The yeast culture is grown, and protein expression is induced. Finally, the cells are harvested, lysed, and the recombinant protein is purified, often using affinity chromatography.[7]

In Vitro Enzyme Assays

Once a purified enzyme is obtained, its catalytic activity can be characterized through in vitro assays. These assays are crucial for determining kinetic parameters and substrate specificity.

For example, the activity of agroclavine hydroxylase can be determined by monitoring the NADPH-dependent conversion of agroclavine to elymoclavine.[8] The reaction mixture typically contains the purified enzyme, agroclavine, and an NADPH-generating system in a suitable buffer.[8] The reaction is incubated, and the formation of elymoclavine can be analyzed by methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8]

Analytical Quantification of Clavine Alkaloids by HPLC-UV

High-performance liquid chromatography coupled with UV detection is a robust method for the separation and quantification of clavine alkaloids in fungal extracts or in vitro reaction mixtures.

A typical HPLC-UV method for the analysis of clavine alkaloids may involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The detection wavelength is typically set in the range of 220-320 nm, where ergoline alkaloids exhibit strong absorbance. For the simultaneous quantification of lysergol, a related clavine alkaloid, a mobile phase of methanol-acetonitrile-0.1% ortho-phosphoric acid (25:20:55, v/v/v) with UV detection at 230 nm has been successfully used.[9]

This technical guide serves as a valuable resource for the scientific community, providing a consolidated and detailed overview of the biosynthesis of clavine alkaloids. The presented data, protocols, and visualizations are intended to accelerate research and development in the field of natural product biosynthesis and its application in medicine and biotechnology.

References

- 1. Total synthesis, biosynthesis and biological profiles of clavine alkaloids. | Semantic Scholar [semanticscholar.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Total synthesis, biosynthesis and biological profiles of clavine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New insights into ergot alkaloid biosynthesis in Claviceps purpurea: an agroclavine synthase EasG catalyses, via a non-enzymatic adduct with reduced glutathione, the conversion of chanoclavine-I aldehyde to agroclavine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agroclavine hydroxylase of Claviceps purpurea - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Simultaneous quantification of berberine and lysergol by HPLC-UV: evidence that lysergol enhances the oral bioavailability of berberine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Lysergine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergine, a member of the ergoline alkaloid family, is a tetracyclic compound that has garnered interest within the scientific community for its serotonergic activity. As a derivative of lysergic acid, it shares a structural backbone with several pharmacologically significant compounds. This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound, intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure

The chemical structure of this compound is characterized by a rigid, tetracyclic ergoline ring system. This core structure is composed of a fused indole and quinoline ring system.

Systematic Name (IUPAC): (6aR,9R)-7,9-dimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline[1]

Other Names: 9,10-didehydro-6,8β-dimethylergoline[1]

Chemical Formula: C₁₆H₁₈N₂[1]

Molecular Weight: 238.33 g/mol

The key structural features of this compound include:

-

Tetracyclic Ergoline Core: A rigid framework composed of four fused rings, providing a defined spatial arrangement for its substituent groups.

-

Indole Moiety: A bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This is a common feature in many biologically active compounds, including the neurotransmitter serotonin.

-

Methyl Groups: Two methyl groups are present in the structure. One is attached to the nitrogen at position 6 (N-6) of the ergoline ring system, and the other is at position 8 (C-8).

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule possesses two chiral centers, leading to the possibility of multiple stereoisomers.

The naturally occurring and biologically active form of this compound is the dextrorotatory enantiomer, designated as (+)-Lysergine or D-Lysergine . The specific stereochemical configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules as:

-

(6aR,9R)

The designation "β" in its alternative name, 9,10-didehydro-6,8β-dimethylergoline, indicates that the methyl group at position 8 is oriented on the same side of the ring system as the hydrogen atom at the 6a position.

Quantitative Stereochemical Data

Precise quantitative data defining the three-dimensional structure and optical properties of this compound are essential for computational modeling and enantioselective synthesis.

| Parameter | Value | Reference |

| Specific Rotation ([α]D) | Data not available in the searched literature. For the related compound D-lysergic acid, a value of +40° (c=0.41 in pyridine) has been reported. | [1] |

Experimental Protocols for Structural Elucidation and Stereochemical Analysis

The determination of the complex structure and stereochemistry of ergoline alkaloids like this compound relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed.

Illustrative ¹H and ¹³C NMR Data:

While a complete, assigned NMR dataset for this compound was not found in the searched literature, a recent synthesis of (±)-lysergine reported that its spectral data was consistent with literature values. For the related compound, lysergic acid, some ¹³C NMR data in DMSO-d₆ has been published.

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR Experiments: Perform a suite of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry.

-

-

Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and confirm the stereochemical configuration.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

General Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound of suitable quality from an appropriate solvent or solvent system. This is often the most challenging step.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic coordinates. The final refined structure provides precise bond lengths, bond angles, and torsional angles, unequivocally establishing the absolute stereochemistry if a heavy atom is present or by using anomalous dispersion.

Note: Specific crystallographic data for this compound, such as unit cell dimensions and space group, were not available in the searched literature.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical technique for separating enantiomers and determining the enantiomeric purity of a sample.

General Protocol for Chiral HPLC of this compound:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating ergoline alkaloids.

-

Mobile Phase Optimization: Develop an appropriate mobile phase, which can be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography.

-

Method Validation: Validate the analytical method for linearity, accuracy, precision, and limit of detection and quantification according to established guidelines.

-

Sample Analysis: Inject the this compound sample and determine the retention times of the enantiomers. The relative peak areas can be used to calculate the enantiomeric excess.

Signaling Pathway of this compound at the 5-HT₂A Receptor

This compound exerts its primary pharmacological effects through its interaction with serotonin receptors, particularly as a partial agonist at the 5-HT₂A receptor.[1] The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

The canonical signaling pathway activated by the 5-HT₂A receptor involves the Gq/11 family of G proteins.

References

An In-depth Technical Guide to the Physicochemical Properties of 9,10-didehydro-6,8β-dimethylergoline and Related Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ergoline alkaloids are a large and diverse class of biologically active compounds produced by a variety of fungi, most notably species of Claviceps. Their shared tetracyclic ergoline ring system is a privileged scaffold in medicinal chemistry, leading to the development of numerous drugs with a wide range of therapeutic applications. The compound 9,10-didehydro-6,8β-dimethylergoline represents a specific substitution pattern on this core structure. However, this precise nomenclature does not correspond to a commonly referenced single entity in major chemical databases. Instead, it closely describes several well-characterized ergoline alkaloids, primarily differing in the position of the double bond within the D-ring or the stereochemistry at C-8.

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological context of the most relevant and structurally similar compounds: Costaclavine (an isomer of 9,10-didehydro-6,8β-dimethylergoline) and the closely related Agroclavine . Understanding the properties of these representative molecules provides a strong foundation for research into other novel ergoline derivatives.

Physicochemical Properties

The physicochemical characteristics of ergoline alkaloids are fundamental to their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their formulation and stability. The data for Costaclavine and Agroclavine are summarized below.

| Property | Costaclavine | Agroclavine |

| Molecular Formula | C16H20N2 | C16H18N2 |

| Molecular Weight | 240.35 g/mol | 238.33 g/mol [1] |

| IUPAC Name | (6aR,9R,10aS)-7,9-Dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline[2] | 7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline[1] |

| CAS Number | 436-41-9[2] | 548-42-5[1] |

| Melting Point | Data not readily available | Data not readily available |

| Boiling Point | Data not readily available | Data not readily available |

| Solubility | Data not readily available | Data not readily available |

| logP (calculated) | 3.00580[3] | 2.6[1] |

| pKa (predicted) | Data not readily available | Data not readily available |

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of specific ergoline alkaloids are often found within primary research articles focusing on their synthesis, isolation, or pharmacological characterization. Below are generalized, representative protocols that are commonly employed.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity.

Methodology:

-

A small, dry sample of the purified crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Solubility

Solubility is a key parameter influencing bioavailability and formulation.

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, phosphate-buffered saline at pH 7.4) in a sealed container.

-

The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in either water-saturated octanol or octanol-saturated water.

-

This solution is mixed with an equal volume of the other immiscible solvent (octanol or water).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and octanolic phases is measured using an appropriate analytical method (e.g., HPLC-UV).

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Ergoline alkaloids are known to interact with a variety of neurotransmitter receptors, particularly those for serotonin (5-HT), dopamine (D), and adrenaline (α). Their specific activities as agonists, partial agonists, or antagonists at these receptors are highly dependent on their precise chemical structure.

Agroclavine has been shown to interact with various biogenic amine receptors, exhibiting complex pharmacological effects that can include partial agonism or antagonism at adrenergic, dopaminergic, and serotonergic receptors.[1] The biological activities of many natural alkaloids have been evaluated against a range of targets, including cancerous cells and pathogens.[4]

The general signaling pathway for a G-protein coupled receptor (GPCR), which includes many of the serotonin and dopamine receptors targeted by ergoline alkaloids, is depicted below.

Caption: Generalized GPCR signaling pathway initiated by an ergoline alkaloid.

Experimental Workflow for Physicochemical Analysis

The logical flow for characterizing a novel ergoline derivative is outlined in the following diagram.

Caption: Workflow for the characterization of a novel ergoline alkaloid.

References

- 1. 6,8-Dimethyl-8,9-didehydroergoline | C16H18N2 | CID 287403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Costaclavin - Wikipedia [en.wikipedia.org]

- 3. CAS#:82597-81-7 | Ergoline, 8,9-didehydro-6,8-dimethyl-, (10β) | Chemsrc [chemsrc.com]

- 4. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens [mdpi.com]

Lysergine: A Technical Guide to its Position within the Ergoline Alkaloid Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of lysergine, a clavine alkaloid, and its relationship to the broader ergoline alkaloid family. Ergoline alkaloids are a structurally diverse class of fungal secondary metabolites with significant pharmacological relevance, acting on various neurotransmitter systems, primarily serotonergic and dopaminergic.[1][2][3] This document details the biosynthesis of ergoline alkaloids, with a focus on the pathways leading to the formation of the clavine subclass. A comprehensive summary of the available quantitative pharmacological data for this compound is presented, alongside detailed experimental protocols for the characterization of such compounds. Furthermore, key signaling pathways modulated by ergoline alkaloids are illustrated to provide a deeper understanding of their mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of ergoline-based compounds.

Introduction to Ergoline Alkaloids

Ergoline alkaloids are a large and diverse group of naturally occurring and semi-synthetic compounds characterized by a tetracyclic ergoline ring system.[2] This core structure is derived from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP).[2] These compounds are most notably produced by fungi of the Clavicipitaceae family, particularly species of Claviceps, which are parasitic on grasses and cereals.[3]

The ergoline alkaloid family is broadly classified into three major groups based on the substitution at the C-8 position of the ergoline ring:

-

Clavine Alkaloids: These are considered the biosynthetic precursors to other ergoline alkaloids and are characterized by a variety of substituents at the C-8 position, but not a carboxyl group or a complex peptide moiety. This compound belongs to this class.[1][2]

-

Lysergic Acid Amides (Ergoamides): These compounds possess an amide functional group at the C-8 position. A prominent example is ergine (lysergic acid amide).[4]

-

Ergopeptines: This group is characterized by a complex tripeptide moiety attached via an amide linkage to the carboxyl group of lysergic acid at the C-8 position. Ergotamine is a well-known member of this class.[4]

The diverse pharmacological activities of ergoline alkaloids stem from their structural similarity to endogenous neurotransmitters such as serotonin, dopamine, and norepinephrine, allowing them to interact with their respective receptors.[1][3]

Biosynthesis of Ergoline Alkaloids

The biosynthesis of ergoline alkaloids is a complex enzymatic process that begins with the alkylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form dimethylallyl-L-tryptophan (DMAT). This initial step is catalyzed by the enzyme DMAT synthase. A series of subsequent enzymatic reactions, including N-methylation, cyclizations, and oxidations, leads to the formation of the first key intermediate, chanoclavine-I.

From chanoclavine-I, the pathway branches to produce the various classes of ergoline alkaloids. The formation of the tetracyclic ergoline ring of the clavine alkaloids is a critical step. Agroclavine and elymoclavine are important intermediates in the biosynthesis of lysergic acid, the precursor to the ergoamides and ergopeptines.[2]

References

- 1. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases [frontiersin.org]

- 4. benchchem.com [benchchem.com]

The Historical Trajectory of Lysergine: From Ergot Fungus to a Serotonin Receptor Agonist

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical context surrounding the discovery and research of lysergine, a naturally occurring ergot alkaloid. While often overshadowed by its more famous derivative, lysergic acid diethylamide (LSD), this compound holds its own significance within the broader landscape of ergot alkaloid chemistry and pharmacology. This document details the early research stemming from the study of ergot fungi, the key scientific contributions, and the evolution of our understanding of this compound's synthesis and biological activity.

Historical Context: The Dawn of Ergot Alkaloid Research

The story of this compound is intrinsically linked to the long and complex history of ergot, a fungus of the genus Claviceps that grows on rye and other grains.[1] For centuries, ergot was known for its potent and often devastating effects on humans and livestock, causing the condition known as ergotism, or "St. Anthony's Fire," characterized by convulsions and gangrene.[1] However, the medicinal properties of ergot were also recognized, with its use in obstetrics to induce labor dating back centuries.[2]

The modern scientific investigation of ergot alkaloids began in the early 20th century. A pivotal moment came in 1918 when Arthur Stoll at Sandoz Laboratories in Basel, Switzerland, isolated ergotamine, a key active principle of ergot.[3] This achievement paved the way for a systematic investigation into the chemical constituents of the fungus.

It was within this research program at Sandoz that Swiss chemist Albert Hofmann began his seminal work on lysergic acid derivatives in the 1930s.[4][5] Hofmann's primary objective was to synthesize new analeptic compounds, which are circulatory and respiratory stimulants.[6][7] This research led to the synthesis of numerous lysergic acid amides, with the twenty-fifth in the series being lysergic acid diethylamide (LSD-25), first synthesized on November 16, 1938.[6][7] While the profound psychoactive effects of LSD were not discovered until 1943, this initial work laid the foundation for the exploration of a wide range of lysergamides.[6]

This compound, chemically known as 9,10-didehydro-6,8β-dimethylergoline, was identified as a minor constituent of ergot.[8] Its discovery was part of the broader effort to isolate and characterize the various alkaloids present in the fungus, a process that unveiled a rich diversity of structurally related compounds.

Quantitative Pharmacological Data

This compound's primary pharmacological action is as a serotonin receptor agonist.[8] Its binding affinity and functional activity have been characterized at several serotonin receptor subtypes. The following table summarizes key quantitative data from in vitro studies.

| Receptor Subtype | Parameter | Value (nM) | Notes |

| 5-HT2A | EC50 | 2.7 ± 1.6 | Partial agonist (Emax = 57%) |

| 5-HT2B | EC50 | 145 ± 54 | |

| 5-HT2C | EC50 | 103 ± 9 | |

| 5-HT1A | EC50 | 342 ± 23 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug. Data is presented as mean ± SEM.[8]

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis of this compound and the characterization of its receptor binding affinity.

Synthesis of (±)-Lysergine from (±)-Lysergol

A concise and efficient method for the synthesis of (±)-lysergine involves the reduction of the mesylate of (±)-lysergol.

Step 1: Mesylation of (±)-Lysergol

-

To a solution of (±)-lysergol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Reduction of the Mesylate to (±)-Lysergine

-

Dissolve the crude mesylate from the previous step in anhydrous tetrahydrofuran (THF).

-

Add lithium aluminum hydride (LiAlH4) (3 equivalents) portion-wise to the solution at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of acetone in hexanes) to afford (±)-lysergine.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a standard method for determining the binding affinity of a compound like this compound to a specific G-protein coupled receptor (GPCR), such as the 5-HT2A receptor.

1. Membrane Preparation:

-

Culture cells expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

2. Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand specific for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, include wells with a high concentration of a known, potent unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

3. Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Biosynthetic Relationship of this compound to Lysergic Acid

The following diagram illustrates the position of this compound within the broader biosynthetic pathway of ergot alkaloids, showing its relationship to the central precursor, lysergic acid.

Caption: Simplified biosynthetic pathway of ergot alkaloids.

Experimental Workflow for this compound Synthesis

This diagram outlines the key steps in a modern laboratory synthesis of this compound from lysergol.

Caption: Workflow for the synthesis of (±)-Lysergine.

Signaling Pathway of this compound at the 5-HT2A Receptor

This diagram illustrates the primary signaling cascade initiated by the binding of this compound to the 5-HT2A receptor.

Caption: this compound-mediated 5-HT2A receptor signaling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Lysergide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Characterization of 125I-lysergic acid diethylamide binding to serotonin receptors in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Lysergine at Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysergine, an ergot alkaloid of the ergoline family, demonstrates a complex pharmacological profile at serotonin (5-HT) receptors. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its binding affinities, functional activities, and downstream signaling pathways at key 5-HT receptor subtypes. The available data indicates that this compound is a potent partial agonist with selectivity for the 5-HT2A receptor. This document summarizes quantitative pharmacological data, details relevant experimental methodologies, and illustrates the key signaling cascades involved.

Quantitative Pharmacological Data

The interaction of this compound with various serotonin receptors has been characterized through functional activity assays. The following table summarizes the available quantitative data for this compound's potency (EC50) and efficacy (Emax) at several 5-HT receptor subtypes.

| Receptor Subtype | EC50 (nM) | Emax (%) |

| 5-HT1A | 342 ± 23 | ND |

| 5-HT2A | 2.7 ± 1.6 | 57 |

| 5-HT2B | 145 ± 54 | 36 |

| 5-HT2C | 103 ± 9 | 42 |

| ND: Not Determined. Data is presented as mean ± SEM. |

This compound displays a notable selectivity for the 5-HT2A receptor, with a 54-fold higher potency compared to the 5-HT2B receptor, 38-fold over the 5-HT2C receptor, and 127-fold over the 5-HT1A receptor[1]. It acts as a partial agonist at the 5-HT2A receptor with moderate intrinsic activity[1].

Experimental Protocols

The characterization of this compound's activity at serotonin receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of this compound for various 5-HT receptor subtypes by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Cells stably expressing the human 5-HT receptor subtype of interest are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a suitable method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, the receptor-containing membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]LSD, [3H]ketanserin for 5-HT2A, or [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency (EC50) and efficacy (Emax).

This assay measures the ability of this compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a hallmark of Gi/o-coupled receptor activation.

Methodology:

-

Cell Culture: Cells expressing the 5-HT1A receptor are seeded in a multi-well plate.

-

Assay Procedure:

-

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Adenylate cyclase is stimulated with forskolin to induce a measurable level of cAMP.

-

Cells are then treated with varying concentrations of this compound.

-

The reaction is incubated for a specific period.

-

-

cAMP Measurement: Intracellular cAMP levels are quantified using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against the concentration of this compound to determine the IC50 (for inhibition) or EC50 (for agonism in the absence of forskolin, if applicable).

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C (PLC) activation, which is characteristic of Gq/11-coupled receptor signaling.

Methodology:

-

Cell Culture: Cells expressing the 5-HT2A or 5-HT2C receptor are plated in a multi-well format.

-

Assay Procedure:

-

Cells are incubated with varying concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.

-

The plate is incubated to allow for IP1 accumulation.

-

-

IP1 Measurement: Intracellular IP1 levels are measured using a competitive immunoassay, often employing HTRF technology.

-

Data Analysis: The amount of IP1 produced is plotted against the concentration of this compound to determine the EC50 and Emax values.

This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq/11-coupled receptors.

Methodology:

-

Cell Preparation: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure:

-

The dye-loaded cells are placed in a fluorescence plate reader.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells.

-

The change in fluorescence intensity over time is monitored.

-

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to determine the EC50 and Emax values.

Signaling Pathways

This compound's functional effects are mediated through its interaction with the intracellular signaling cascades coupled to different 5-HT receptor subtypes.

5-HT1A Receptor Signaling (Gi/o-coupled)

The 5-HT1A receptor is canonically coupled to the inhibitory G-protein, Gi/o.

-

Mechanism: Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

5-HT2A and 5-HT2C Receptor Signaling (Gq/11-coupled)

Both 5-HT2A and 5-HT2C receptors are primarily coupled to the Gq/11 family of G-proteins.

-

Mechanism: Agonist binding to these receptors activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Biased Agonism and β-Arrestin Recruitment

Recent research has highlighted the concept of "biased agonism" or "functional selectivity," where a ligand can preferentially activate one signaling pathway over another at the same receptor. For 5-HT2 receptors, this often involves differential activation of the canonical G-protein pathway versus the β-arrestin pathway.

-

β-Arrestin Pathway: Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling (desensitization) and can initiate a separate wave of signaling, often involving the MAPK/ERK pathway. β-arrestins also mediate receptor internalization.

While specific data for this compound's bias profile is limited, studies on related ergolines, such as LSD and ergotamine, have shown that they can act as biased agonists at certain 5-HT receptors. For instance, at the 5-HT2B receptor, some ergolines show a bias towards β-arrestin signaling over Gq activation. It is plausible that this compound may also exhibit functional selectivity at 5-HT2A and other 5-HT receptors, which could contribute to its unique pharmacological effects. Further investigation into this compound's β-arrestin recruitment and downstream signaling is warranted.

Conclusion

This compound is a serotonin receptor agonist with a distinct profile, characterized by its partial agonism and selectivity for the 5-HT2A receptor. Its mechanism of action is primarily mediated through the activation of Gq/11- and Gi/o-coupled signaling pathways. The potential for biased agonism, a feature observed in other ergolines, suggests that this compound's interaction with serotonin receptors may be more nuanced than previously understood. A comprehensive understanding of its binding affinities across all 5-HT receptor subtypes and a detailed characterization of its functional selectivity are crucial for elucidating its complete pharmacological profile and for guiding future drug development efforts.

References

Pharmacological Profile of Lysergine: A Technical Guide for Researchers

An In-depth Analysis of Lysergine's Interaction with 5-HT Receptors

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its activity as a 5-hydroxytryptamine (5-HT) receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its binding affinities, functional potencies, and the intracellular signaling pathways it modulates.

Introduction

This compound is a tetracyclic ergoline alkaloid, a class of compounds known for their diverse and potent interactions with various neurotransmitter receptors, particularly those of the serotonin (5-HT), dopamine, and adrenergic systems. As a close structural analog of other well-known ergolines like lysergic acid diethylamide (LSD) and lysergol, understanding the specific pharmacological profile of this compound is crucial for elucidating its potential therapeutic applications and mechanism of action. This guide synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key concepts to provide a thorough resource for the scientific community.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and the related compound (+)-Lysergol at various 5-HT receptor subtypes. This data is critical for understanding the potency and efficacy of this compound as a 5-HT receptor agonist.

Table 1: Functional Potency (EC₅₀) of (±)-Lysergine at Human 5-HT Receptors

| Receptor Subtype | EC₅₀ (nM) |

| 5-HT₁ₐ | 342 ± 23 |

| 5-HT₂ₐ | 11 ± 1.2 |

| 5-HT₂ₑ | >10,000 |

| 5-HT₂C | 17 ± 2.1 |

Data from Luo et al. (2017) as cited in a 2023 review on clavine alkaloids.[1]

Table 2: Functional Potency (EC₅₀) and Efficacy (% Max 5-HT Stimulation) of (+)-Lysergol at Human 5-HT Receptors

| Receptor Subtype | EC₅₀ (nM) | Efficacy (% of 5-HT max stimulation) |

| 5-HT₁ₐ | 73 ± 6 | Not Reported |

| 5-HT₂ₐ | 1.6 ± 0.5 | 51% |

| 5-HT₂ₑ | >10,000 | Not Reported |

| 5-HT₂C | 6.6 ± 1.4 | 43% |

Data from Luo et al. (2017) as cited in a 2023 review on clavine alkaloids, indicating that (+)-Lysergol acts as a partial agonist at 5-HT₂ₐ and 5-HT₂C receptors.[1][2]

Key Signaling Pathways

This compound's effects are mediated through the activation of G-protein coupled receptors (GPCRs), which trigger distinct intracellular signaling cascades. The primary pathways for the 5-HT₁ₐ and 5-HT₂ₐ receptors are detailed below.

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is canonically coupled to the inhibitory G-protein, Gαi/o. Agonist binding, such as by this compound, initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

References

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and analytical data integral to the structural elucidation of lysergine and related ergoline alkaloids. Designed for researchers, scientists, and professionals in drug development, this document details the spectroscopic techniques and experimental workflows that are foundational to the characterization of this significant class of psychoactive compounds.

Introduction

This compound and its related compounds are members of the ergoline alkaloid family, characterized by a tetracyclic ergoline ring system. These molecules, naturally produced by fungi of the Claviceps genus, exhibit a wide range of pharmacological activities, making their precise structural determination a critical aspect of drug discovery and development. The structural elucidation of these complex natural products relies on a synergistic application of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This guide will delve into the principles, experimental protocols, and data interpretation associated with these techniques in the context of this compound and its analogs.

Core Analytical Methodologies

The definitive structural assignment of ergoline alkaloids is achieved through the convergence of data from multiple analytical platforms. Each technique provides unique insights into the molecular architecture, from the connectivity of atoms to their three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to piece together the intricate structure of this compound and its derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the structural motifs present in the molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including the absolute stereochemistry of chiral centers. This technique is the gold standard for structural confirmation, provided that suitable crystals can be obtained.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data obtained from the NMR and MS analysis of this compound and related compounds. This data is essential for the identification and characterization of these alkaloids.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and a Related Compound.

| Atom Position | This compound ¹³C Chemical Shift (ppm) in DMSO-d6 [1] | Isothis compound ¹H Chemical Shift (ppm) in Pyridine [2] |

| 2 | 111.05 | - |

| 3 | 109.83 | - |

| 4 | 120.5 (assumed) | - |

| 5 | 53.50 | - |

| 6 | 26.71 | - |

| 7 | 62.22 | - |

| 8 | 43.14 | - |

| 9 | 40.95 | - |

| 10 | 118.76 | - |

| 11 | 135.0 (assumed) | - |

| 12 | 125.0 (assumed) | - |

| 13 | 109.05 | - |

| 14 | 122.0 (assumed) | - |

| 15 | 128.0 (assumed) | - |

| 16 | 138.0 (assumed) | - |

| N-CH₃ | 35.0 (assumed) | - |

Table 2: Key Mass Spectrometry Fragmentation Ions for Clavine-Type Alkaloids. [3][4][5]

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance in Clavine Alkaloid Identification |

| [M+H]⁺ | Protonated molecular ion | Determines the molecular weight of the alkaloid. |

| 223 | Lysergic acid moiety | Characteristic fragment for many ergoline alkaloids. |

| 208 | Demethylated lysergic acid moiety | Indicates the presence of the core ergoline ring system. |

| 197 | Further fragmentation of the ergoline core | Provides additional confirmation of the ergoline structure. |

| 180 | Fragmentation involving the D-ring | Can help differentiate between isomers. |

| 70 | Pyrrole ring fragment | Confirms the indole portion of the molecule. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of structural elucidation studies. The following sections outline generalized protocols for the key analytical techniques.

NMR Spectroscopy Protocol for Ergoline Alkaloids

-

Sample Preparation: Dissolve 1-5 mg of the purified alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or pyridine-d₅) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Use a standard COSY-45 or COSY-90 pulse sequence to establish ¹H-¹H coupling networks.[6][7]

-

HSQC (Heteronuclear Single Quantum Coherence): Employ a gradient-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Utilize a gradient-enhanced HMBC experiment to identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting different spin systems and assigning quaternary carbons.[8]

-

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking. The structure is then assembled by interpreting the chemical shifts, coupling constants, and correlation peaks in the various spectra.

Mass Spectrometry Protocol for Ergoline Alkaloids

-

Sample Preparation: Prepare a dilute solution of the alkaloid (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system (LC-MS).

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the ergoline structure are readily protonated.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecular ion ([M+H]⁺) and thus the elemental composition.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragment ion spectrum. The fragmentation pattern provides structural information.[3][4][5]

-

Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with known patterns for ergoline alkaloids to aid in structural assignment.[9]

X-ray Crystallography Protocol for Alkaloids

-

Crystal Growth: Grow single crystals of the purified alkaloid of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Carefully mount a selected crystal on a goniometer head. For data collection at low temperatures (to minimize thermal vibrations), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

-

Data Collection: Use a single-crystal X-ray diffractometer to irradiate the crystal with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

-

Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration can often be determined from the diffraction data by analyzing anomalous dispersion effects (the Flack parameter).

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the structural elucidation and a representative synthesis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. A Concise and Divergent Approach to the Naturally Occurring Tetracyclic Clavine Alkaloids (+)-Lysergol, (+)-Lysergine, and (+)-Isothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emt.oregonstate.edu [emt.oregonstate.edu]

- 4. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.uoc.gr [chemistry.uoc.gr]

- 7. emerypharma.com [emerypharma.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. scispace.com [scispace.com]

The Basic Pharmacology of Clavine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavine alkaloids, a subclass of the ergot alkaloids, are a structurally diverse group of fungal metabolites with significant pharmacological interest.[1] Unlike the more extensively studied lysergic acid amides, such as LSD, clavines are characterized by an ergoline ring system where the C-8 position is typically substituted with a methyl or hydroxymethyl group.[1] Their structural similarity to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine allows them to interact with a wide range of G protein-coupled receptors (GPCRs), exhibiting agonist, partial agonist, or antagonist activities.[2] This multifaceted pharmacology has led to the investigation of clavine alkaloids and their semi-synthetic derivatives for various therapeutic applications, including the treatment of Parkinson's disease, migraines, and neuropsychiatric disorders.[2][3] This guide provides an in-depth overview of the basic pharmacology of clavine alkaloids, focusing on their receptor interactions, signaling pathways, and the experimental methodologies used for their characterization.

Data Presentation: Quantitative Pharmacology of Clavine Alkaloids

The pharmacological activity of clavine alkaloids is dictated by their affinity for and efficacy at various neurotransmitter receptors. The following tables summarize the available quantitative data, including binding affinities (Ki) and functional potencies (EC50/IC50), for a selection of clavine alkaloids at key serotonin, dopamine, and adrenergic receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Clavine Alkaloids

| Alkaloid | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | D1 | D2 | α1 | α2 |

| (+)-Lysergol | 76.5 | - | - | 61 | - | - | - | - |

| (+)-Isolysergol | - | - | - | - | - | - | - | - |

| (+)-Cycloclavine | - | - | - | - | - | - | - | - |

| Chanoclavine | - | - | - | - | - | - | - | - |

| Agroclavine | - | - | - | - | - | - | - | - |

| Festuclavine | - | - | - | - | - | - | - | - |

| Elymoclavine | - | - | - | - | - | - | - | - |

Table 2: Functional Potencies (EC50/IC50, nM) of Clavine Alkaloids

| Alkaloid | Receptor | Agonist/Antagonist Activity | EC50/IC50 (nM) |

| (+)-Cycloclavine | 5-HT1A | Agonist | 140[3] |

| (+)-Cycloclavine | 5-HT2C | Agonist | 16[3] |

| (-)-Cycloclavine | 5-HT2C | Agonist | 3200[3] |

| Chanoclavine | 5-HT3A | Competitive Antagonist | IC50 = 107,200[4] |

| KSU-1415 (Chanoclavine derivative) | D2 | Agonist | - |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

Clavine alkaloids exert their effects by modulating the signaling cascades of their target receptors. The following diagrams illustrate the canonical signaling pathways for serotonin (5-HT2A), dopamine (D2), and adrenergic (α1) receptors, which are major targets for many clavine alkaloids.

Caption: Major GPCR signaling pathways modulated by clavine alkaloids.

Experimental Workflows

The characterization of clavine alkaloid pharmacology relies on a suite of in vitro assays. The following diagrams depict the workflows for key experimental protocols.

Caption: Workflows for key in vitro pharmacological assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducible pharmacological evaluation of clavine alkaloids. The following sections outline the protocols for key experiments cited in the literature.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of a clavine alkaloid for a target receptor (e.g., 5-HT2A).

Materials:

-

Cell membranes expressing the human receptor of interest.

-

Radioligand with known affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[5]

-

Test clavine alkaloid.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[6]

-

Scintillation cocktail.

-

96-well filter plates.

-

Cell harvester.

-

Microplate scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration of the membrane suspension.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

-

Test Compound: Receptor membranes, radioligand, and varying concentrations of the test clavine alkaloid.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.[7]

-